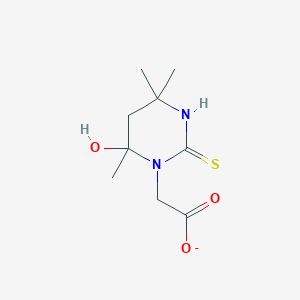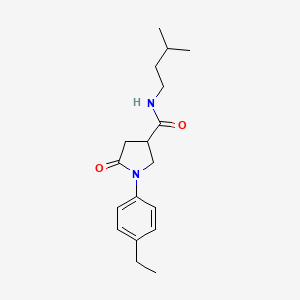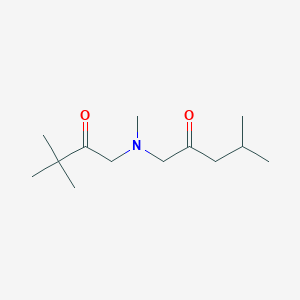
(6-hydroxy-4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is an organic compound with a complex structure that includes a pyrimidine ring, hydroxyl group, and thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature below 37°C to prevent decomposition. After the reaction, the mixture is acidified to a pH of 4-5 and then cooled to room temperature to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the thioxo group may produce thiols.
Wissenschaftliche Forschungsanwendungen
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and thioxo groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions that modulate the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy (TEMPOL): A similar compound with a piperidine ring and hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with a similar structure but different functional groups.
Uniqueness
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is unique due to the presence of both hydroxyl and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C9H15N2O3S- |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-(6-hydroxy-4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C9H16N2O3S/c1-8(2)5-9(3,14)11(4-6(12)13)7(15)10-8/h14H,4-5H2,1-3H3,(H,10,15)(H,12,13)/p-1 |
InChI-Schlüssel |
KETGWMPWGJWUCF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC(N(C(=S)N1)CC(=O)[O-])(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diphenyl{1,1,1-trichloro-4-[(2-methylpropyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron](/img/structure/B11110341.png)
![N'-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11110347.png)
![4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11110351.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110356.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11110367.png)

![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11110388.png)
![3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate](/img/structure/B11110395.png)
![3-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11110400.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11110402.png)
![3-(Acetyloxy)-4-({(E)-2-[2-(3-bromophenoxy)acetyl]hydrazono}methyl)phenyl acetate](/img/structure/B11110430.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11110435.png)
